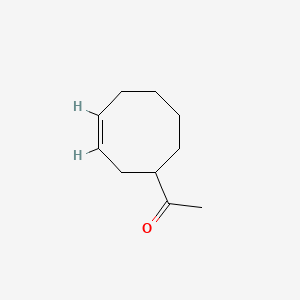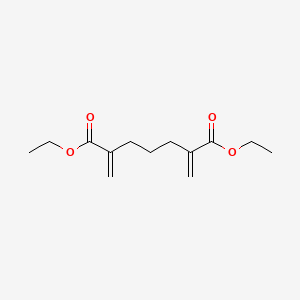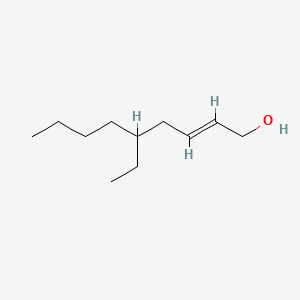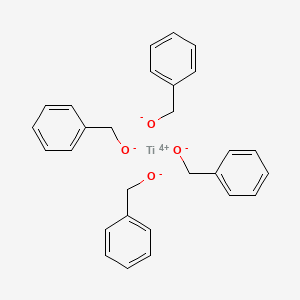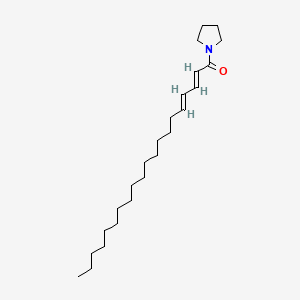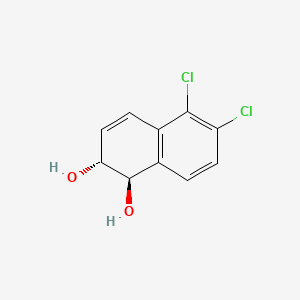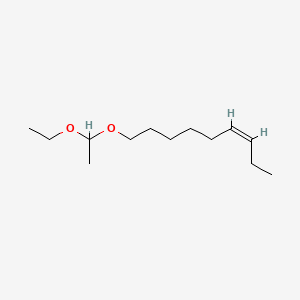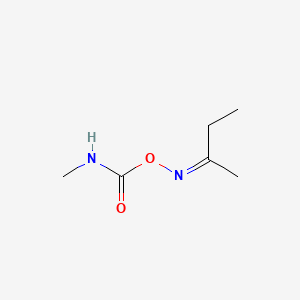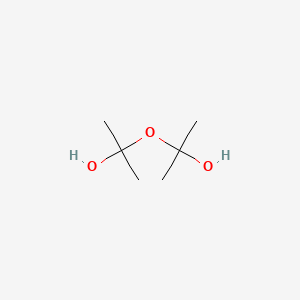
Titanium(3+) propanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(3+) propanolate is an organometallic compound with the chemical formula ( \text{C}9\text{H}{21}\text{O}_3\text{Ti} ) It is a titanium-based compound where the titanium ion is in the +3 oxidation state and is coordinated with three propanolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(3+) propanolate can be synthesized through the reaction of titanium(III) chloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti}(\text{O}\text{C}_3\text{H}_7)_3 + 3 \text{HCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion. The mixture is usually heated to facilitate the reaction, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent product quality. Additionally, the handling of titanium(III) chloride and propanol requires appropriate safety measures due to their reactivity and potential hazards.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(3+) propanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) propanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The propanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products
Oxidation: Titanium(IV) propanolate.
Reduction: Reduced titanium species or complexes.
Substitution: Titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(3+) propanolate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance coatings and as a precursor for the synthesis of other titanium compounds.
Wirkmechanismus
The mechanism by which titanium(3+) propanolate exerts its effects involves the coordination of the titanium ion with ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can facilitate the activation of substrates and promote the formation of desired products through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) propanolate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropanolate: Similar but with isopropanolate ligands instead of propanolate.
Titanium(IV) isopropanolate: Similar but with both titanium in the +4 oxidation state and isopropanolate ligands.
Uniqueness
Titanium(3+) propanolate is unique due to the +3 oxidation state of titanium, which imparts different reactivity compared to its +4 counterparts. This makes it valuable in specific catalytic applications where the +3 oxidation state is advantageous.
Eigenschaften
CAS-Nummer |
22922-82-3 |
|---|---|
Molekularformel |
C3H7OTi+2 |
Molekulargewicht |
106.95 g/mol |
IUPAC-Name |
propan-1-olate;titanium(3+) |
InChI |
InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |
InChI-Schlüssel |
RYLSEPOUGJUXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[O-].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


